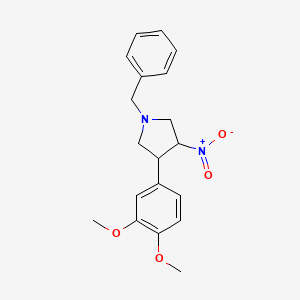
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzyl, dimethoxyphenyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. The nitro group is usually introduced through nitration reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Benzyl Group: The benzyl group is often introduced via benzylation reactions using benzyl halides in the presence of a base.
Introduction of Dimethoxyphenyl Group: This group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Nitration: The nitro group is typically introduced using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and dimethoxyphenyl groups may contribute to the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound shares structural similarities with 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine, including the presence of benzyl and dimethoxyphenyl groups.
1-(3,4-Dimethoxyphenyl)-2-propanol: Another compound with a dimethoxyphenyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from many other similar compounds and contributes to its unique properties.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-9-8-15(10-19(18)25-2)16-12-20(13-17(16)21(22)23)11-14-6-4-3-5-7-14/h3-10,16-17H,11-13H2,1-2H3 |
Clé InChI |
KNDYTQULRMKKJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


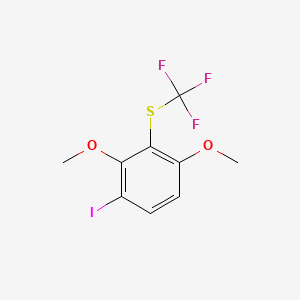
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
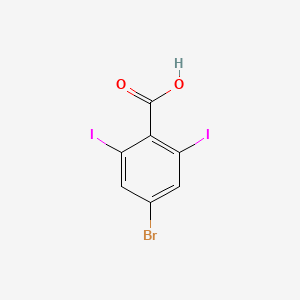


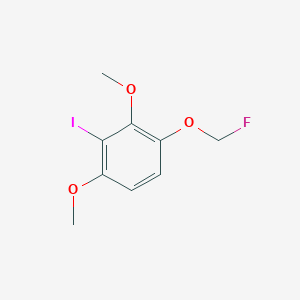
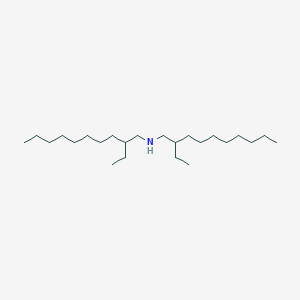


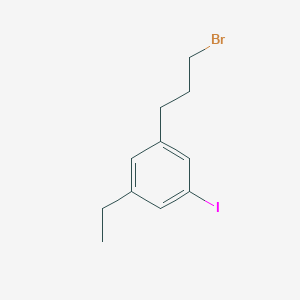

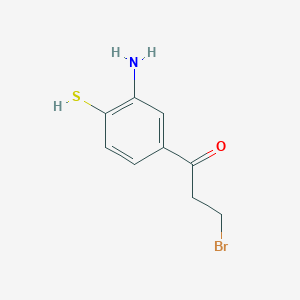
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
